Withanosideiv
Description
Overview of Withanolides as Steroidal Lactones and Their Broad Biological Significance
Withanolides represent a significant class of naturally occurring compounds characterized by their unique steroidal lactone structure. These C-28 steroidal lactones are built upon an ergostane-based skeleton, featuring characteristic oxidations at the C-22 and C-26 positions that form a six-membered lactone ring nih.govnih.govfrontiersin.org. Primarily identified in plants belonging to the Solanaceae family, most notably Withania somnifera (Ashwagandha), withanolides have garnered substantial attention in academic research due to their diverse and potent biological activities nih.govfrontiersin.orgontosight.aimdpi.comtaylorandfrancis.comnih.govresearchgate.net.
The broad biological significance of withanolides spans multiple therapeutic areas. They are recognized for their anti-inflammatory, antioxidant, and anticancer properties frontiersin.orgontosight.aimdpi.com. Furthermore, research has highlighted their potential in neuroprotection, immunomodulation, and as antibacterial and antiviral agents frontiersin.orgmdpi.comtaylorandfrancis.comresearchgate.netresearchgate.netacs.org. Their complex structures offer numerous opportunities for chemical modification, making them valuable lead compounds in the discovery and development of novel therapeutic agents for a wide range of diseases mdpi.com.
Withanoside IV: A Key Bioactive Constituent Isolated from Withania somnifera (Ashwagandha)
Withanoside IV is a prominent bioactive constituent that has been successfully isolated from the roots of Withania somnifera, commonly known as Ashwagandha frontiersin.orgacs.orgbiocrick.comnih.govmedchemexpress.comresearchgate.netjst.go.jpsemanticscholar.orgjst.go.jpnih.gov. As a glycosylated withanolide, it is recognized as one of the major pharmacologically active compounds present in this revered medicinal herb frontiersin.orgresearchgate.netsemanticscholar.org. The isolation of seven new withanolide glycosides, including Withanoside IV, from Ashwagandha roots underscores its importance within the plant's phytochemical profile nih.gov.
Chemically, Withanoside IV is identified by its molecular formula C40H62O15 and a molecular weight of approximately 782.91 g/mol biocrick.commedchemexpress.comnacchemical.combiosynth.comsigmaaldrich.comresearchgate.net. It typically presents as a white powder with a purity of around 98% and a melting point of 211 °C nacchemical.com. Its solubility is noted to be higher in ethanol (B145695) and methanol (B129727) compared to water biocrick.com. Withanolide A, Withanoside IV, and Withanoside VI, among others, have been specifically identified as compounds exhibiting significant biological effects, particularly in promoting neurite outgrowth jst.go.jpjst.go.jp.
Scope and Research Imperatives for Withanoside IV Studies in Contemporary Phytochemistry and Pharmacology
The research landscape for Withanoside IV is dynamic, with a clear focus on its potential in addressing neurodegenerative diseases and central nervous system (CNS) disorders. Studies have demonstrated its capacity to improve memory deficits in animal models of Alzheimer's disease, attributed to its ability to prevent the loss of axons, dendrites, and synapses biocrick.comresearchgate.netjst.go.jp. Furthermore, Withanoside IV has shown promise in promoting neurite outgrowth in cultured neurons, a critical process for neuronal repair and regeneration researchgate.netjst.go.jpjst.go.jp. Its metabolite, sominone (B568767), has also been identified as a key player in mediating these neuroprotective effects, suggesting a significant role for Withanoside IV in therapeutic strategies for conditions like Alzheimer's disease researchgate.netjst.go.jp.
Beyond neuroprotection, Withanoside IV has exhibited potential in the context of spinal cord injury, where it has been shown to improve hindlimb function by facilitating axonal growth and enhancing peripheral nervous system myelin levels biocrick.comjst.go.jp. While withanolides generally possess anticancer properties, Withanoside IV itself has been investigated for its potential role in cancer prevention biocrick.comnih.govmdpi.com.
Current research imperatives for Withanoside IV include further elucidating its precise mechanisms of action at the molecular level, validating its presence and concentration in various Withania somnifera preparations, and thoroughly investigating its pharmacokinetic profile biocrick.comresearchgate.net. Continued exploration into its therapeutic applications, particularly in neurological disorders and potentially in oncology, remains a critical area of focus in contemporary phytochemistry and pharmacology.
Key Research Findings on Withanoside IV
The following tables summarize key research findings related to Withanoside IV's biological activities and physicochemical properties.
Table 1: Key Biological Activities of Withanoside IV
| Activity/Effect | Model/System | Key Finding | Reference(s) |
| Neurite Outgrowth | Human neuroblastoma SH-SY5Y cell line | Significant neurite outgrowth activity at 1 µM concentration. | biocrick.com, jst.go.jp |
| Memory Improvement | Aβ(25-35)-injected mice | Improved memory deficits and prevented loss of axons, dendrites, and synapses. | biocrick.com, researchgate.net |
| Spinal Cord Injury Recovery | Spinal cord-injured mice | Improved hindlimb function by facilitating axonal growth and increasing peripheral nervous system myelin level. | biocrick.com, jst.go.jp |
| Neuroprotection | Cultured rat cortical neurons (Aβ25–35 treated) | Induced axonal growth and synaptic reconstruction. Its metabolite, sominone, also contributes to recovery. | researchgate.net, jst.go.jp |
| Tumor Growth Inhibition | In vitro models | May prevent or decrease the growth of tumors in humans. | biocrick.com |
Table 2: Physicochemical Properties of Withanoside IV
| Property | Value | Reference(s) |
| Molecular Formula | C40H62O15 | biocrick.com, medchemexpress.com, nacchemical.com, biosynth.com, sigmaaldrich.com |
| Molecular Weight | 782.91 g/mol | biocrick.com, medchemexpress.com, nacchemical.com, biosynth.com, sigmaaldrich.com, researchgate.net |
| Appearance | White powder | nacchemical.com |
| Purity | 98% | nacchemical.com |
| Melting Point | 211 °C | nacchemical.com |
| Solubility | Soluble in ethanol and methanol; slightly soluble in water | biocrick.com |
Compound Name Index
Withanoside IV
Withanolides
Withaferin A
Withanolide D
Sominone
Withanoside V
Withanoside VI
Withanoside VII
Withanolide A
12-Deoxywithastramonolide (B600304)
Physagulin D
Coagulin Q
Withanolide sulfoxide (B87167)
Ixocarpalactone A
Viscosalactone B
27-hydroxywithanone (B12735034)
dihydrowithaferin A
Withanamides
Ashwagandhanolide
Withaferin D
Structure
2D Structure
Properties
Molecular Formula |
C40H62O15 |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
2-[1-[1-hydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C40H62O15/c1-17-11-26(53-36(50)22(17)14-41)18(2)23-7-8-24-21-6-5-19-12-20(13-29(43)40(19,4)25(21)9-10-39(23,24)3)52-38-35(49)33(47)31(45)28(55-38)16-51-37-34(48)32(46)30(44)27(15-42)54-37/h5,18,20-21,23-35,37-38,41-49H,6-16H2,1-4H3 |
InChI Key |
VUQQGHSDHGOYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)CO |
Origin of Product |
United States |
Occurrence, Isolation, and Advanced Analytical Characterization of Withanoside Iv
Advanced Analytical Techniques for Identification and Quantification of Withanoside IV
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array (PDA) Detection
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array (PDA) detection is a highly effective technique for the separation and simultaneous quantification of multiple withanosides and withanolides present in Withania somnifera extracts nih.govbiocrick.comacs.orgacs.orgnih.govresearchgate.net. This method allows for the precise determination of up to 11 key marker compounds, including Withanoside IV, in Withania somnifera extract (WSE) nih.govacs.orgacs.orgnih.govresearchgate.net. The UHPLC-PDA method is characterized by its sensitivity, robustness, and suitability for routine analysis in quality control laboratories nih.govbiocrick.comacs.orgacs.orgnih.govresearchgate.net. Optimal detection wavelengths, such as 227 nm, are typically employed to achieve maximum peak responses nih.govacs.org. The confirmation of the identified compounds is further enhanced by coupling UHPLC-PDA with mass spectrometry, specifically using fragmentation patterns obtained from triple-quadrupole tandem mass spectrometry (TQ-MS/MS) nih.govbiocrick.comacs.orgacs.orgnih.govresearchgate.net. This advanced analytical approach offers practical adaptability for raw material, extract, and product manufacturers, as well as for researchers nih.govbiocrick.comacs.orgacs.orgnih.govresearchgate.net.
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique widely utilized for the analysis and quantification of withanolides and withanosides in Withania somnifera researchgate.netacs.orgresearchgate.netbenthamdirect.comresearchgate.netwaters.comeurekaselect.comnih.govrjpn.org. Reversed-Phase HPLC (RP-HPLC) methods have been specifically developed and validated for the simultaneous quantification of Withanoside IV, Withaferin A, and total withanolide glycosides researchgate.netresearchgate.netbenthamdirect.comeurekaselect.com. These HPLC methods are recognized for their speed, selectivity, and reproducibility researchgate.netparuluniversity.ac.inresearchgate.netbenthamdirect.comeurekaselect.com. Commonly, a C18 column is employed, with mobile phases typically consisting of acetonitrile (B52724) and water or buffer solutions, often with detection at UV wavelengths around 227 nm or 230 nm paruluniversity.ac.inacs.orgresearchgate.netwaters.comnih.gov. HPLC plays a critical role in quality control, enabling the verification of potency and purity of ashwagandha extracts by quantifying specific withanolides and identifying potential adulterants waters.com. Furthermore, an LC method for analyzing Withania somnifera raw material and extracts for withanolide content, including Withanoside IV, was established as early as 2007 biocrick.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry (HPTLC-MS/MS) for Structural Confirmation and Quantification
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are indispensable tools for confirming the identity and elucidating the structure of Withanoside IV and other withanolides nih.govbiocrick.comacs.orgacs.orgnih.govresearchgate.netnih.govrjpn.org. These hyphenated techniques combine the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, providing molecular weight and fragmentation pattern information crucial for analyte confirmation rjpn.org. Tandem mass spectrometry (MS/MS), utilizing collision-induced dissociation, significantly enhances structural elucidation capabilities rjpn.org. High-Performance Thin-Layer Chromatography coupled with Mass Spectrometry (HPTLC-MS/MS) is also employed for the characterization of compounds separated by HPTLC researchgate.net. LC-MS/MS is particularly vital for pharmacokinetic studies, enabling the quantification of withanosides and withanolides in biological matrices researchgate.net. Advanced MS techniques like Parallel-Reaction-Monitoring (PRM) with an inclusion list are emerging for targeted quantification in natural product analysis nih.gov.
High-Performance Thin-Layer Chromatography (HPTLC) for Quantification and Quality Control
High-Performance Thin-Layer Chromatography (HPTLC) offers a sensitive, robust, rapid, and economical approach for the quantitative analysis and quality control of Withania somnifera researchgate.net. This technique is employed for the separation and simultaneous quantification of key compounds, including Withaferin A, Withanoside IV, Withanoside V, and kaempferol-based glucoside researchgate.net. HPTLC plays a crucial role in distinguishing between different parts of the plant, such as roots and aerial parts, and in identifying adulterants by providing a distinct chemical fingerprint researchgate.net. Densitometric analysis, often performed after derivatization for compounds like Withanoside IV, is a key step in quantification researchgate.net. The integration of HPTLC with MS/MS (HPTLC-MS/MS) further aids in the characterization of separated compounds researchgate.net.
Validation Parameters for Analytical Methods
The analytical methods developed for the quantification of Withanoside IV and other withanolides undergo rigorous validation according to international guidelines, such as those from ICH (International Council for Harmonisation) nih.govresearchgate.netparuluniversity.ac.inacs.orgacs.orgresearchgate.netbenthamdirect.comnih.govresearchgate.net. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery.
Linearity: Calibration curves for Withanoside IV and related compounds consistently demonstrate excellent linearity, with correlation coefficients (r²) typically exceeding 0.99 across specified concentration ranges nih.govparuluniversity.ac.inacs.orgacs.orgresearchgate.netnih.govresearchgate.net. For instance, linearity has been established in ranges such as 1–10 μg/mL researchgate.net and 2–12 μg/mL paruluniversity.ac.in.
Limits of Detection (LOD) and Quantification (LOQ): LOD values for Withanoside IV and other markers are reported in the range of 0.213–0.362 μg/mL, while LOQ values fall between 0.646–1.098 μg/mL nih.govacs.orgacs.orgnih.govresearchgate.net. Specific studies have reported LOQ values for Withanoside IV as low as 0.25 ng/mL or 3 ng/mL, and up to 1 ng/mL researchgate.net.
Precision: The precision of the analytical methods is demonstrated by low relative standard deviations (RSD), generally below 5.0% for intraday and interday variations nih.govparuluniversity.ac.inacs.orgacs.orgresearchgate.netnih.govresearchgate.net.
Accuracy: Accuracy is assessed through percent recovery or relative error. Reported percent recovery values for Withanoside IV and other compounds typically range from 84.77% to 100.11% nih.govbiocrick.comacs.orgacs.orgnih.govresearchgate.net, indicating a high degree of exactness.
Recovery: Good recoveries, often exceeding 80%, are consistently achieved, confirming the reliability of the methods for extracting and quantifying Withanoside IV researchgate.netnih.govbiocrick.comacs.orgacs.orgnih.govresearchgate.net.
Robustness: The developed methods are also characterized by their robustness, ensuring consistent performance under minor variations in experimental conditions researchgate.netnih.govacs.orgacs.orgnih.govresearchgate.net.
These validated analytical techniques are crucial for ensuring the quality, purity, and accurate quantification of Withanoside IV in Withania somnifera extracts and products.
Data Tables
Table 1: Validation Parameters for UHPLC-PDA Analysis of Withanoside IV and Other Withanolides
| Analyte | Linearity Range (μg/mL) | r² | LOD (μg/mL) | LOQ (μg/mL) | Precision (RSD %) | Accuracy (RE %) | Recovery (%) |
| Withanoside IV | 0.213–30.18 | >0.99 | 0.213 | 0.646 | <5.0 | 0.01–0.76 | 84.77–100.11 |
| Withanolide A | 0.213–30.18 | >0.99 | 0.213 | 0.646 | <5.0 | 0.01–0.76 | 84.77–100.11 |
| Withaferin A | 0.213–30.18 | >0.99 | 0.213 | 0.646 | <5.0 | 0.01–0.76 | 84.77–100.11 |
| Other Compounds | [Similar ranges] | >0.99 | [Similar] | [Similar] | [<5.0] | [0.01–0.76] | [84.77–100.11] |
Note: Data compiled from multiple sources, representing typical ranges and values reported for a validated UHPLC-PDA method nih.govacs.orgacs.orgnih.govresearchgate.net. Specific values may vary slightly between studies.
Table 2: HPLC Method Parameters and Results for Withanoside IV and Withanolide A
| Parameter | Value for Withanoside IV | Value for Withanolide A | Reference |
| Retention Time | 10.55 ± 0.2 min | 18.66 ± 0.2 min | paruluniversity.ac.in |
| Linearity Range | 2–12 μg/mL | 2–12 μg/mL | paruluniversity.ac.in |
| Correlation Coefficient | 0.9997 | 0.9952 | paruluniversity.ac.in |
| LOQ | 1 μg/mL (also reported as 0.25 ng/mL or 3 ng/mL) | 1 μg/mL | researchgate.netparuluniversity.ac.in |
| Accuracy | 100.38–100.93% (for Withanolide A, similar for WS IV) | 100.38–100.93% | paruluniversity.ac.in |
| Precision (Within/Day) | >2% | >2% | paruluniversity.ac.in |
| Recovery | Not explicitly stated, but method is validated | Not explicitly stated, but method is validated | paruluniversity.ac.in |
Compound List
Withanoside IV
Withania somnifera
Withaferin A
Withanolide A
Withanoside V
12-deoxywithastramonolide (B600304)
Withanolide B
Withanoside VI
Withanoside VII
27-hydroxywithanone (B12735034)
Dihydrowithaferin A
Viscosalactone B
Kaempferol based glucoside (KRG)
Cilistol V-6'-O-glucoside (Aswanoside)
Metabolic Fate and Preclinical Pharmacokinetics of Withanoside Iv in Animal Models
Biotransformation Pathways and Identification of Active Metabolites
Withanoside IV, a prominent glycosidic constituent of Withania somnifera, undergoes significant metabolic conversion following oral administration, which is crucial for its pharmacological activity. Research indicates that Withanoside IV itself is likely a prodrug, with its therapeutic effects being mediated by its active metabolite.
Upon oral ingestion, Withanoside IV, a steroidal saponin (B1150181) with two glucose residues at the C3 position, is metabolized into its aglycone, sominone (B568767). nih.gov This biotransformation is thought to be carried out by β-glucosidases present in the intestine. nih.govresearchgate.net Studies have identified sominone as the primary metabolite in the serum of mice after oral administration of Withanoside IV. nih.govnih.govovid.comsci-hub.st Interestingly, while sominone was first isolated from the whole plant of W. somnifera, it was not detected in the methanol (B129727) extract of Ashwagandha root, suggesting that sominone present in circulation is a direct result of the metabolism of Withanoside IV and is not abundantly available as a natural constituent in the root. ovid.comsci-hub.st This metabolic conversion is a critical step, as the aglycone form is believed to be more readily absorbed and bioactive. mdpi.com
A growing body of evidence establishes sominone as the principal active metabolite responsible for the neuropharmacological effects attributed to orally administered Withanoside IV. nih.govovid.comsemanticscholar.org Following oral administration of Withanoside IV to mice, sominone was identified as the main metabolite, and this was correlated with significant improvements in memory deficits and prevention of axonal, dendritic, and synaptic loss in models of neurodegeneration. nih.govovid.comsci-hub.st
Preclinical Absorption, Distribution, and Elimination Studies in Animal Models
Pharmacokinetic studies in animal models have been essential in characterizing the absorption, distribution, and elimination profile of Withanoside IV. These studies generally indicate that while the compound is absorbed after oral administration, its bioavailability is relatively low.
Studies in rodent models confirm that Withanoside IV can be absorbed following oral administration. mdpi.com However, its bioavailability appears to be limited. This is attributed to its high molecular weight (782.92 g/mol ) and polar nature due to the presence of glucose moieties, which can hinder its passage across the lipid-rich intestinal barrier. nih.govnih.govnih.gov One study noted that after oral administration of a Withania somnifera extract to rats, Withanoside IV was detected in the plasma, but it was not detected after 2 hours, suggesting rapid excretion or extensive first-pass metabolism. mdpi.com The presence of gut glucosidases that hydrolyze the glycosidic linkages may facilitate the absorption of the resulting aglycone, sominone. mdpi.comnih.gov
Pharmacokinetic analyses in male Sprague Dawley rats have provided specific parameters for Withanoside IV after oral administration of a Withania somnifera extract. nih.govnih.gov These studies have successfully quantified Withanoside IV in plasma, establishing its systemic absorption. mdpi.com
The table below summarizes key pharmacokinetic parameters for Withanoside IV in rats following a single oral dose of a 500 mg/kg Withania somnifera root extract.
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (Maximum Plasma Concentration) | 13.833 ± 3.727 ng/mL |
| Tmax (Time to Maximum Concentration) | 0.750 ± 0.000 h |
| t1/2 (Half-life) | 1.101 ± 0.272 h |
| Cl/F (Oral Clearance) | 0.176 ± 0.037 (mg/kg)/(ng/mL)/h |
Data sourced from a pharmacokinetic study in male Sprague Dawley rats. mdpi.comnih.govnih.gov
These data indicate that Withanoside IV is absorbed relatively quickly, reaching its peak plasma concentration within an hour, and is also eliminated from the systemic circulation rapidly. mdpi.comresearchgate.net
The permeability of Withanoside IV has been investigated using various models to understand its absorption at the intestinal level. An ex vivo permeability study using an everted intestine apparatus demonstrated that Withanoside IV can be transported across the intestinal barrier. mdpi.com
In vitro studies using cell culture systems, such as Madin-Darby canine kidney (MDCK) cells, which serve as a model for the human intestinal epithelium, have further characterized its permeability. nih.govnih.govconsensus.app These studies have shown that glycosylated and polar compounds like Withanoside IV exhibit low permeability. nih.govnih.gov The hydrophobic interior of the cell membrane acts as a barrier to large, polar molecules. nih.gov
The table below presents the effective permeability (Peff) value for Withanoside IV from an in vitro absorption model.
| Compound | Peff (cm/s) | Permeability Classification |
|---|---|---|
| Withanoside IV | 3.19 × 10-6 | Low |
Data from an in vitro study using a Madin-Darby canine kidney (MDCK) cell culture system. nih.govnih.gov
This low permeability value is consistent with the structural characteristics of Withanoside IV and supports the observation of its limited oral bioavailability. nih.govnih.gov
Molecular Mechanisms of Action of Withanoside Iv
Modulation of Intracellular Signaling Pathways
Withanoside IV exerts its diverse biological effects by interacting with a complex network of intracellular signaling pathways. These pathways are crucial for regulating fundamental cellular processes, including inflammation, stress response, proliferation, and survival. The ability of Withanoside IV to modulate these cascades underscores its therapeutic potential.
The Nuclear Factor Kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. bio-rad-antibodies.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. bio-rad-antibodies.commdpi.com Upon receiving an inflammatory stimulus, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. mdpi.comcreative-diagnostics.com This releases NF-κB, allowing it to move into the nucleus and activate the transcription of genes for pro-inflammatory molecules. creative-diagnostics.com
Withanolides, the class of compounds to which Withanoside IV belongs, are known to suppress the activation of NF-κB. nih.govelsevierpure.com The mechanism involves inhibiting the IκB kinase (IKK) complex, which in turn prevents the phosphorylation and subsequent degradation of IκBα. elsevierpure.comresearchgate.net By stabilizing IκBα, Withanoside IV effectively prevents the nuclear translocation of the p65 subunit of NF-κB. elsevierpure.com This blockade of the NF-κB signaling cascade is a key mechanism behind the anti-inflammatory properties of withanolides. nih.govnih.gov
Table 1: Modulation of the NF-κB Signaling Pathway by Withanolides
| Target Protein | Effect of Withanolide Treatment | Consequence |
| IκB kinase (IKK) complex | Inhibition of activation | Prevents phosphorylation of IκBα |
| Inhibitor of kappa B (IκBα) | Phosphorylation and degradation are blocked | NF-κB is retained in the cytoplasm |
| p65 (RelA) | Nuclear translocation is suppressed | Prevents transcription of pro-inflammatory genes |
The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that respond to external stimuli and regulate cellular processes like proliferation, differentiation, and apoptosis. nih.gov The three major MAPK families are p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). nih.gov
Research on withanolides, including Withanoside IV, indicates that they can modulate the activity of these pathways. researchgate.net For instance, certain withanolide derivatives have been shown to decrease the phosphorylation of ERK. mdpi.com By interfering with the phosphorylation and activity of key proteins within the p38, ERK, and JNK cascades, Withanoside IV can influence the cellular responses to stress and inflammation. nih.govnih.govnih.gov The inhibition of these pathways contributes to the compound's broader cellular effects. nih.gov
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell survival, growth, and proliferation. mdpi.comnih.gov Dysregulation of this pathway is implicated in various diseases. mdpi.com The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. mdpi.com Akt then phosphorylates a range of downstream targets, including mTOR, to orchestrate cellular responses. mdpi.comfrontiersin.org
Studies on withanolide glycosides have demonstrated an inhibitory effect on this pathway. mdpi.com Treatment with these compounds has been observed to reduce the phosphorylation levels of PI3K, Akt, and mTOR. mdpi.com This suppression of the PI3K/Akt/mTOR signaling cascade is a significant mechanism by which withanolides can modulate cell growth and survival. nih.govresearchgate.netmdpi.com
Table 2: Effects of Withanolide Glycosides on the PI3K/Akt/mTOR Pathway
| Pathway Component | Observed Effect | Downstream Consequence |
| PI3K | Decreased phosphorylation | Reduced activation of Akt |
| Akt | Decreased phosphorylation | Reduced activation of mTOR and other targets |
| mTOR | Decreased phosphorylation | Inhibition of cell proliferation and growth signals |
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for transmitting information from extracellular chemical signals to the nucleus, playing a key role in immunity, cell growth, and differentiation. Withanolide metabolites have been found to modulate this pathway by decreasing the phosphorylation of major signaling proteins within it, such as STAT3 and STAT5. nih.gov This inhibitory action on the JAK/STAT signaling cascade represents another facet of Withanoside IV's mechanism for regulating cellular responses. researchgate.net
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap-1) pathway is the primary regulator of cellular antioxidant responses. nih.gov Under normal conditions, Keap-1 binds to Nrf2 in the cytoplasm, leading to its continuous degradation. nih.gov When cells are exposed to oxidative stress, this interaction is disrupted, allowing Nrf2 to move to the nucleus and initiate the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). nih.gov
Withanolides have been shown to activate this protective pathway. mdpi.com The mechanism is thought to involve a direct interaction with Keap-1, potentially modifying specific cysteine residues on the protein. nih.govresearchgate.net This interaction prevents Keap-1 from targeting Nrf2 for degradation, leading to Nrf2 accumulation, nuclear translocation, and the subsequent upregulation of the cell's antioxidant defenses. nih.gov While some studies suggest this activation can be Keap-1 independent and modulated by the PI3K/Akt axis, the interaction with Keap-1 is a key proposed mechanism. nih.gov
In the context of neuronal health, Withanoside IV plays a significant role in modulating Brain-Derived Neurotrophic Factor (BDNF) and Sirtuin 1 (SIRT1) signaling. nih.govnih.gov BDNF is a neurotrophin crucial for neuronal survival, growth, and plasticity, acting through its receptor TrkB to activate downstream pathways like MAPK/ERK and PI3K/Akt. mdpi.comdovepress.com SIRT1 is an NAD+-dependent deacetylase involved in cellular stress resistance, metabolism, and longevity. nih.govresearchgate.net
Studies have shown that Withanoside IV can enhance the expression of both BDNF and SIRT1. nih.govnih.gov The neuroprotective actions of Withanoside IV against cellular stress have been found to require signaling through both BDNF and SIRT1. nih.govnih.govresearchgate.net This suggests that Withanoside IV contributes to neuronal resilience and protection by co-currently activating these two critical neuroprotective pathways. nih.gov Furthermore, Withanoside IV and its metabolite, sominone (B568767), have been shown to promote neurite outgrowth and synaptic reconstruction, effects that are closely linked to the function of neurotrophic factors like BDNF. sci-hub.stsemanticscholar.orgnih.govelsevierpure.comelsevierpure.com
Cholinergic System Modulation, Including Acetylcholinesterase (AChE) Inhibition
Withanoside IV has been identified as a modulator of the cholinergic system, a key pathway in the central nervous system involved in cognitive functions such as memory and learning. mdpi.com A primary mechanism through which it exerts its effects is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov By inhibiting AChE, Withanoside IV can increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. researchgate.net This action is a promising strategy for addressing the cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease. mdpi.comresearchgate.net Research has shown that Withanoside IV, along with other withanolides, exhibits an inhibitory effect on the AChE enzyme, which contributes to its potential in attenuating neuronal dysfunction. researchgate.net
Modulation of Neurotrophic Factor Receptor RET
Research has revealed that the effects of orally administered Withanoside IV are mediated through its active metabolite, sominone. nih.govnih.gov Sominone has been shown to modulate the neurotrophic factor receptor RET, a receptor for the glial cell line-derived neurotrophic factor (GDNF). nih.govnih.gov Studies have demonstrated that sominone increases the phosphorylation of RET in neurons, a key step in activating this signaling pathway. nih.govnih.gov This activation occurs without affecting the synthesis and secretion of GDNF itself, suggesting that sominone may act as a GDNF-independent stimulator or a novel modulator of RET signaling. nih.gov The activation of the RET pathway by sominone is linked to the promotion of neurite outgrowth, including both axons and dendrites, which can reinforce the morphological plasticity of neurons and enhance memory. nih.govnih.gov
Impact on Fundamental Cellular Processes
Induction of Apoptosis and Regulation of Apoptosis-Related Proteins (e.g., Bax/caspase-3, p53, pRB, viral oncoproteins)
Withanoside IV and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cell types, a crucial process for removing damaged or cancerous cells. The pro-apoptotic effects are mediated through the regulation of key apoptosis-related proteins. For instance, treatment with withanolide glycosides can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria, subsequently activating the caspase cascade. mdpi.commdpi.com
Specifically, the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 is a hallmark of this process. mdpi.com The tumor suppressor protein p53 also plays a crucial role in this pathway, as it can upregulate the expression of pro-apoptotic genes like Bax. nih.govresearchgate.netkoreascience.kr Studies have shown that the induction of apoptosis by certain withanolides is p53-dependent, leading to the activation of Bax and the subsequent cleavage of downstream targets like PARP by caspase-3, ultimately leading to cell death. mdpi.comnih.gov
| Protein | Function | Effect of Withanolide Treatment | Reference |
|---|---|---|---|
| Bax | Pro-apoptotic | Upregulation | mdpi.com |
| Bcl-2 | Anti-apoptotic | Downregulation | mdpi.com |
| Caspase-3 (cleaved) | Executioner caspase | Upregulation | mdpi.com |
| Caspase-9 (cleaved) | Initiator caspase | Upregulation | mdpi.com |
| p53 | Tumor suppressor, apoptosis induction | Activation/Upregulation | nih.govkoreascience.kr |
| PARP (cleaved) | DNA repair enzyme, marker of apoptosis | Upregulation | mdpi.com |
Mechanisms of Cell Cycle Arrest and Regulation (e.g., Cdc2, cyclin-D1)
Withanolides, the class of compounds to which Withanoside IV belongs, have been demonstrated to interfere with the cell cycle, a fundamental process that governs cell proliferation. Certain withanolides can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.govnih.gov This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins. For example, some withanolides have been shown to cause G2/M phase arrest. nih.govnih.gov This arrest is associated with a downregulation of cyclins such as cyclin B1 and a reduction in the activity of Cdc2 (also known as CDK1), a crucial kinase for entry into mitosis. nih.govresearchgate.net The regulation of these proteins disrupts the normal progression of the cell cycle, leading to a halt in cell division and potentially inducing cell death. science.govembopress.org
| Protein | Function | Effect of Withanolide Treatment | Reference |
|---|---|---|---|
| Cdc2 (CDK1) | Kinase promoting entry into mitosis | Downregulation/Inhibition | nih.gov |
| Cyclin B1 | Regulatory partner of Cdc2 for M-phase entry | Downregulation | nih.gov |
| Cyclin D1 | Promotes G1 to S phase transition | Downregulation | embopress.org |
Enhancement of Mitochondrial Biogenesis and Cellular Energetics (e.g., ATP levels, mitochondrial respiration, OxPhos efficiency, mitochondrial mass)
Withanoside IV has been identified as a key constituent of Withania somnifera that can enhance mitochondrial biogenesis and cellular energetics. nih.gov Treatment with extracts containing Withanoside IV has been shown to increase cellular ATP levels, indicating improved energy production. nih.gov Furthermore, studies have demonstrated an increase in mitochondrial respiration and oxidative phosphorylation (OxPhos) efficiency in mitochondria isolated from the neocortex following treatment. nih.gov This is accompanied by an increase in mitochondrial mass, suggesting the formation of new mitochondria. nih.gov These effects contribute to stress adaptation and neuroprotection. nih.govnih.govmdpi.com
| Parameter | Effect of Withanoside IV Treatment | Reference |
|---|---|---|
| Cellular ATP Levels | Increased | nih.gov |
| Mitochondrial Respiration | Increased | nih.gov |
| OxPhos Efficiency | Increased | nih.gov |
| Mitochondrial Mass | Increased | nih.gov |
Inhibition of Pathological Protein Aggregation (e.g., Amyloid-β, Tau Hyperphosphorylation)
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides and the hyperphosphorylation of tau protein. Withanoside IV has shown potential in combating these pathological processes. researchgate.netnih.gov Studies have demonstrated that Withanoside IV can reduce the aggregation of Aβ peptides. researchgate.netnih.gov It is believed to interact with the hydrophobic core of Aβ, preventing its further aggregation into toxic oligomers and fibrils. researchgate.netnih.gov In animal models of Alzheimer's disease, oral administration of Withanoside IV has been shown to improve memory deficits and prevent the loss of axons, dendrites, and synapses induced by Aβ. semanticscholar.orgnih.govresearchgate.net Furthermore, the active metabolite of Withanoside IV, sominone, has been found to induce axonal and dendritic regeneration in neurons damaged by Aβ. semanticscholar.orgnih.gov While direct evidence for Withanoside IV's effect on tau hyperphosphorylation is still emerging, the modulation of pathways like the cholinergic system and the inhibition of Aβ aggregation are upstream events that could indirectly influence tau pathology. researchgate.net
Modulation of Protein Metabolism (e.g., Reversal of CARF Decrease)
Protein metabolism is a complex and vital process encompassing the synthesis, degradation, and regulation of proteins, which are essential for virtually all cellular functions. Dysregulation of protein metabolism is implicated in a host of pathological conditions. Scientific investigations have begun to shed light on how Withanoside IV may influence these intricate pathways, with a notable effect observed on the expression of CARF, a protein linked to cellular stress and lipid metabolism.
Detailed Research Findings
A key study investigating the effects of various withanolides on liver-derived cells (HepG2 hepatocytes) exposed to free fatty acids (FFAs) provides direct evidence of Withanoside IV's influence on protein expression. researchgate.net FFAs are known to induce cellular stress and can lead to a decrease in the expression of certain protective proteins. In this experimental model, treatment with FFAs resulted in a notable reduction in the levels of CARF protein. researchgate.net
CARF, also known as CDKN2AIP, is a crucial protein involved in regulating hepatic lipid metabolism. researchgate.net A decrease in its expression is associated with increased cellular stress, fat accumulation, and potential liver damage. researchgate.net The research demonstrated that the co-treatment of FFA-stressed HepG2 cells with a panel of six withanolides, including Withanoside IV, led to a reversal of this CARF decrease. researchgate.net This finding suggests that Withanoside IV can counteract the detrimental effects of FFA-induced stress by restoring the expression of this important regulatory protein. The study confirmed these changes at both the mRNA and protein levels, indicating that the regulatory effect of Withanoside IV likely occurs at the transcriptional or post-transcriptional level. researchgate.net
While the precise mechanisms through which Withanoside IV upregulates CARF expression are still under investigation, this observation points to a significant role in maintaining protein homeostasis under conditions of metabolic stress.
Interactive Data Table: Effect of Withanoside IV on CARF Expression
The following table summarizes the qualitative findings from the aforementioned study on the effect of Withanoside IV on CARF protein levels in FFA-treated HepG2 cells.
| Treatment Group | CARF Protein Expression Level | Outcome |
| Control (untreated HepG2 cells) | Normal | Baseline expression |
| FFA-Treated HepG2 Cells | Decreased | Induction of cellular stress |
| FFA-Treated HepG2 Cells + Withanoside IV | Reversal of Decrease (Restored towards normal) | Protective effect against FFA-induced stress |
Note: This table is a qualitative representation based on the reported reversal of CARF decrease. researchgate.net Quantitative data from the specific study was not available in the public domain to be included here.
While the reversal of CARF decrease provides a specific example of Withanoside IV's role in modulating protein metabolism, its broader effects on other key pathways, such as the mTOR signaling pathway and the ubiquitin-proteasome system, remain an area for future research. Much of the current understanding of how withanolides impact these central protein regulation systems comes from studies on other compounds in the same class, such as Withaferin A. mdpi.com Therefore, further investigations are necessary to fully elucidate the comprehensive role of Withanoside IV in the intricate network of protein metabolism.
Preclinical Pharmacological Activities of Withanoside Iv in Research Models
Neuroprotective and Neuroregenerative Effects
Induction of Neurite Outgrowth (Axonal and Dendritic Regeneration) in in vitro Cell Models (e.g., human neuroblastoma SH-SY5Y cells, rat cortical neurons)
Withanoside IV has demonstrated a significant capacity to stimulate neurite outgrowth, a crucial process for neuronal repair and the formation of new connections. In studies utilizing human neuroblastoma SH-SY5Y cells, Withanoside IV, at a concentration of 1 µM, was shown to enhance neurite extension. researchgate.netnih.gov Further investigations in cultured rat cortical neurons revealed that Withanoside IV and its metabolite, sominone (B568767), induce neurite outgrowth. semanticscholar.orgnih.govnih.govnih.gov
Interestingly, research suggests a degree of specificity in the neuritogenic effects of different compounds from Withania somnifera. While withanolide A predominantly extends axons, Withanoside IV has been observed to primarily promote the outgrowth of dendrites in rat cortical neurons. scitechdaily.comresearchgate.netresearchgate.net This dendritic extension is a key factor in rebuilding the receptive fields of neurons, which is essential for restoring neural circuit function. The active metabolite of Withanoside IV, sominone, has also been shown to significantly induce both axonal and dendritic regeneration in cultured rat cortical neurons that have been damaged. semanticscholar.orgnih.govnorthwestern.edu
Neurite Outgrowth Activity of Withanoside IV in In Vitro Models
| Cell Model | Compound | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Human Neuroblastoma SH-SY5Y Cells | Withanoside IV | 1 µM | Significant neurite outgrowth | researchgate.netnih.gov |
| Rat Cortical Neurons | Withanoside IV | Not specified | Predominant dendritic outgrowth | scitechdaily.comresearchgate.netresearchgate.net |
| Aβ(25-35)-damaged Rat Cortical Neurons | Sominone (metabolite of Withanoside IV) | 1 µM | Significant axonal and dendritic regeneration | semanticscholar.orgnih.govnorthwestern.edu |
Promotion of Synaptogenesis and Synaptic Reconstruction in Neuronal Cultures and Animal Models
Beyond stimulating the growth of axons and dendrites, Withanoside IV and its active metabolite, sominone, play a vital role in the formation of new synapses (synaptogenesis) and the repair of existing ones. In cultured rat cortical neurons damaged by amyloid-β (Aβ), sominone was found to induce significant synaptic reconstruction. semanticscholar.orgnih.govnih.govnih.govnorthwestern.edu This process is critical for restoring communication between neurons, which is often compromised in neurodegenerative diseases.
Animal studies have further substantiated these findings. Oral administration of Withanoside IV to mouse models of neurodegeneration has been shown to prevent synaptic loss and promote the reconstruction of synapses in the brain. semanticscholar.orgnih.govnih.govnih.gov This suggests that Withanoside IV can cross the blood-brain barrier and exert its beneficial effects on the central nervous system. The reconstruction of both pre- and postsynaptic structures by withanolides, including Withanoside IV, has been observed in cortical neurons after injury.
Amelioration of Cognitive Deficits and Memory Impairments in Animal Models of Neurodegeneration (e.g., Aβ-induced mice, 5XFAD mice)
The neuroregenerative effects of Withanoside IV at the cellular level translate into functional improvements in animal models of neurodegeneration. In mice with cognitive deficits induced by the administration of amyloid-β peptide, oral administration of Withanoside IV significantly improved memory impairments. semanticscholar.orgnih.govnih.govnih.gov These improvements in cognitive function are believed to be a direct result of the compound's ability to repair neuronal networks. semanticscholar.orgnih.govnih.govnih.gov
Studies using the 5XFAD mouse model of Alzheimer's disease, which exhibits significant Aβ plaque pathology and cognitive impairment, have also shown the benefits of treatment with an aqueous extract of Withania somnifera root, from which Withanoside IV is derived. The treatment was found to improve spatial memory in these mice. The active metabolite of Withanoside IV, sominone, has also been shown to enhance spatial memory.
Effects of Withanoside IV on Cognitive Function in Animal Models
| Animal Model | Treatment | Observed Cognitive Effect | Reference |
|---|---|---|---|
| Aβ(25-35)-injected Mice | Oral Withanoside IV | Significant improvement in memory deficits | semanticscholar.orgnih.govnih.govnih.gov |
| 5XFAD Mice | Aqueous Withania somnifera root extract | Improved spatial memory |
Prevention of Axonal, Dendritic, and Synaptic Loss in Neurodegeneration Models
A key aspect of the neuroprotective action of Withanoside IV is its ability to prevent the degeneration of neuronal structures in the face of neurotoxic insults. In animal models where neurodegeneration is induced by amyloid-β, chronic oral administration of Withanoside IV was shown to prevent the loss of axons, dendrites, and synapses. semanticscholar.orgnih.govnih.govnih.gov This protective effect helps to preserve the integrity of aintain cognitive function.
The compound has been shown to inhibit both dendritic and axonal atrophy in rat cortical neurons exposed to amyloid-β. scitechdaily.com This preventative action is crucial in slowing the progression of neurodegenerative processes and preserving neuronal connectivity.
Reduction of Amyloid-β Fibril Formation and Amyloid Plaque Burden in Preclinical Models
Withanoside IV has been shown to directly interact with amyloid-β, a key pathological hallmark of Alzheimer's disease. In vitro studies have demonstrated that Withanoside IV can inhibit the formation of amyloid-β fibrils. It is believed to interact with the hydrophobic core of the amyloid-β peptide during its oligomeric stage, which in turn prevents further aggregation and the formation of mature fibrils.
In vivo studies have also shown promising results. In the 5XFAD mouse model, treatment with an aqueous extract of Withania somnifera root led to a reduction in the amyloid-β plaque burden in both the hippocampus and cortex. By reducing the formation and accumulation of these toxic protein aggregates, Withanoside IV may help to alleviate the downstream pathological consequences, including neuronal and synaptic loss.
Attenuation of Tau Protein Hyperphosphorylation
While the primary focus of much of the research on Withanoside IV has been on its effects related to amyloid-β pathology, there is emerging evidence to suggest that withanolides, the class of compounds to which Withanoside IV belongs, may also impact tau pathology. The hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles, another key pathological feature of Alzheimer's disease. Some studies have indicated that withanolides can prevent the hyperphosphorylation of the tau protein. However, further research is needed to specifically elucidate the direct effects of Withanoside IV on tau phosphorylation and its downstream consequences in preclinical models.
Recovery of Motor Function and Axonal Growth in Spinal Cord Injury Animal Models
Research in animal models has demonstrated the promising role of Withanoside IV in recovering motor function and promoting neural regeneration following spinal cord injury (SCI). Studies involving mice with contusion injuries to the spinal cord have shown that oral administration of Withanoside IV can lead to improved locomotor functions.
The mechanism behind this functional recovery is linked to the compound's ability to facilitate axonal regrowth. In mice treated with Withanoside IV, an increase in axonal density was observed in the injured spinal cord. Furthermore, the treatment was associated with an increase in the level of peripheral nervous system (PNS) myelin. These findings suggest that Withanoside IV may ameliorate locomotor function by promoting both the regrowth of axons and the enhancement of PNS myelin levels. It is noteworthy that while axonal density and PNS myelin increased, the treatment did not appear to affect the loss of central nervous system (CNS) myelin or the increase in reactive gliosis that occurs after injury. The active metabolite of Withanoside IV, known as sominone, is thought to be a key contributor to this axonal growth activity.
| Research Model | Key Findings | Reference |
|---|---|---|
| Mice with L1 spinal cord contusion injury | Improved hindlimb motor function. | |
| Mice with SCI | Increased axonal density in the spinal cord. | |
| Mice with SCI | Increased peripheral nervous system (PNS) myelin levels. | |
| Mice with SCI | Did not affect the loss of CNS myelin or reactive gliosis. |
Anticancer Research
Withanoside IV has been investigated as part of the broader research into the anticancer properties of withanolides, a group of naturally occurring steroidal lactones.
Inhibition of Proliferation in Human Cancer Cell Lines (e.g., skin, breast, colon, prostate, liver, ovary, cervical, lung cancer cells)
Withanoside IV, along with other withanolides, has been tested for its antiproliferative activity against various human tumor cell lines. In one study, its effects were evaluated on lung (NCI-H460), colon (HCT-116), central nervous system (SF-268), and breast (MCF-7) cancer cell lines. However, in this particular screening, Withanoside IV showed either weak or no activity at the tested concentration of 30 microg/mL. Other research has involved Withanoside IV in studies on liver-derived cancer cells (HepG2), where it was among several withanolides examined for their effects on cellular stress pathways.
| Cancer Cell Line | Cell Type | Finding | Reference |
|---|---|---|---|
| NCI-H460 | Lung | Weak or no activity observed at 30 µg/mL. | |
| HCT-116 | Colon | Weak or no activity observed at 30 µg/mL. | |
| SF-268 | Central Nervous System (CNS) | Weak or no activity observed at 30 µg/mL. | |
| MCF-7 | Breast | Weak or no activity observed at 30 µg/mL. | |
| HepG2 | Liver | Studied for effects on cellular stress pathways. |
Induction of Apoptosis and Cytotoxicity in Cancer Cells
The broader class of withanolides is known to induce apoptosis, or programmed cell death, in cancer cells through multiple pathways. These compounds can trigger both extrinsic and intrinsic apoptosis pathways by regulating key proteins. While extensive research has detailed the pro-apoptotic mechanisms of other withanolides like Withaferin A, specific studies detailing the direct induction of apoptosis by Withanoside IV are less common in the reviewed literature. However, research on various withanolides, including Withanoside IV, in liver cancer cells suggests an influence on pathways related to cellular stress and survival.
Mechanisms of Cell Cycle Arrest in Cancer Cell Lines
The ability to induce cell cycle arrest is a key mechanism for many anticancer agents. Withanolides, as a group, have been shown to influence the regulation of the cell cycle in cancer cells. For instance, the related compound Withaferin A has been found to cause G2/M arrest in breast cancer cells. While the general anticancer activity of Withania somnifera involves modulation of cell cycle proteins, specific research data focusing solely on the mechanisms of cell cycle arrest induced by Withanoside IV is not detailed in the available search results.
Inhibition of Angiogenesis and Metastasis in Preclinical Models
The derivatives of Withania somnifera, including Withanoside IV, are recognized for their pharmacological activities which include anti-angiogenesis effects. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. While some studies have highlighted the anti-angiogenic and anti-metastatic properties of combinations of other withanolides, such as withanone (B1683312) and withaferin A, the specific contribution and mechanism of Withanoside IV in these processes require further elucidation.
Anti-inflammatory Research
Withanoside IV is recognized for its anti-inflammatory properties. The anti-inflammatory effects of withanolides are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary target for many withanolides is the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of numerous inflammatory mediators. By inhibiting pathways like NF-κB, withanolides can suppress the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. The pharmacological profile of Withanoside IV includes this anti-inflammatory activity, contributing to its potential therapeutic applications.
Reduction of Pro-inflammatory Mediators (e.g., IL-1β, IL-6, MCP-1, TNF-α, Nitric Oxide, Prostaglandins)
The inflammatory response is characterized by the release of various signaling molecules known as pro-inflammatory mediators. Research into the broader class of compounds known as withanolides, found in Withania somnifera, has demonstrated significant anti-inflammatory effects. Studies on extracts and other specific withanolides have shown a reduction in key inflammatory markers. For instance, crude extracts of Withania somnifera have been found to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-12 (IL-12) in models using peripheral blood mononuclear cells. nih.gov Furthermore, these extracts and other withanolides have demonstrated the ability to reduce nitric oxide (NO) production in murine macrophage cell lines and human chondrocytes. nih.gov The inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins (B1171923), has also been reported for some withanolides. nih.gov
While the general class of withanolides exhibits these properties, specific research detailing the direct effects of isolated Withanoside IV on the production of IL-1β, IL-6, MCP-1, TNF-α, nitric oxide, and prostaglandins is not extensively detailed in the currently available scientific literature.
| Mediator | Research Model | Findings on Withanoside IV |
| IL-1β, IL-6, TNF-α | In vitro / In vivo | Specific data on the direct effect of Withanoside IV is limited in the reviewed literature. Broader Withania somnifera extracts show inhibitory effects. nih.gov |
| Nitric Oxide (NO) | In vitro (e.g., Macrophages) | Specific data on the direct effect of Withanoside IV is limited. Other withanolides and extracts demonstrate reduction in NO. nih.govmdpi.com |
| Prostaglandins | In vitro | Specific data on the direct effect of Withanoside IV is limited. Other withanolides show selective COX-2 inhibition. nih.gov |
Suppression of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) in Activated Macrophages (in vitro)
The activation of inflammatory signaling pathways is a critical step in the inflammatory cascade. Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK) are two of the most important pathways that regulate the expression of pro-inflammatory genes. frontiersin.org A significant body of research demonstrates that various withanolides can potently inhibit these pathways. For example, some withanolides have been shown to suppress NF-κB activation induced by a variety of inflammatory agents by preventing the degradation of its inhibitor, IκBα. nih.govnih.gov Similarly, the suppression of MAPK signaling pathways has been observed with other withanolides like Withaferin A. researchgate.net
However, specific in vitro studies focusing solely on the action of Withanoside IV in suppressing the NF-κB and MAPK signaling pathways within activated macrophages are not prominently featured in the available research.
| Signaling Pathway | Cell Model | Findings on Withanoside IV |
| NF-κB | Activated Macrophages | Specific data on the direct inhibitory effect of Withanoside IV is limited. Other withanolides are known potent inhibitors of this pathway. nih.govnih.gov |
| MAPK | Activated Macrophages | Specific data on the direct inhibitory effect of Withanoside IV is limited. Other withanolides have been shown to downregulate MAPK pathways. researchgate.net |
Immunomodulatory Research
Immunomodulation refers to the alteration of the immune response. Compounds from Withania somnifera are known for their ability to modulate immune functions, acting as either immunosuppressants or immuno-potentiators depending on the context.
Mobilization and Activation of Macrophages (e.g., Murine models)
Macrophages are key cells of the innate immune system, responsible for phagocytosis (engulfing pathogens) and initiating immune responses. Studies using extracts from Withania somnifera in murine models have demonstrated an enhancement in the phagocytic activity of peritoneal macrophages. nih.gov This suggests that constituents within the extract can activate these immune cells. It has been noted that withanolides can generally enhance the ability of macrophages to engulf pathogens. nih.gov
Direct evidence from murine models that specifically isolates the effect of Withanoside IV on the mobilization and activation of macrophages is not clearly established in the reviewed literature.
| Activity | Research Model | Findings on Withanoside IV |
| Macrophage Mobilization | Murine Models | Specific data concerning Withanoside IV is not detailed in the available literature. |
| Macrophage Activation | Murine Models | Specific data concerning Withanoside IV is limited. Withania somnifera extracts have been shown to enhance phagocytic activity. nih.gov |
Induction of Proliferation in Murine Splenocytes
Splenocytes, a mixed population of immune cells found in the spleen, are often used to study the effects of compounds on the adaptive immune system. Proliferation of these cells, particularly lymphocytes, is a hallmark of an active immune response. Research on Withania somnifera extract has shown it can increase the number of antibody-producing cells (plaque-forming cells) in the spleen of mice, indicating a stimulation of B-lymphocyte activity and proliferation. nih.gov Conversely, other reports suggest that withanolides can act as anti-inflammatory agents by inhibiting lymphocyte proliferation. nih.gov This apparent contradiction highlights the complex nature of these compounds and the need for further research on individual molecules.
Preclinical studies focusing specifically on the capacity of Withanoside IV to induce proliferation in murine splenocytes are not sufficiently covered in the existing body of research.
| Activity | Research Model | Findings on Withanoside IV |
| Splenocyte Proliferation | Murine Models | Specific data on the proliferative effects of Withanoside IV is not available in the reviewed literature. |
Antioxidant Research
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures.
Direct Scavenging of Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are a type of free radical that can cause significant oxidative stress and cellular damage if not controlled. Many natural products are investigated for their ability to directly neutralize or "scavenge" these harmful molecules. Various extracts from Withania somnifera have demonstrated significant in vitro antioxidant and free radical scavenging capabilities against radicals like DPPH and hydrogen peroxide. nih.govresearchgate.net The active principles within the plant, including withanolides, are believed to contribute to these antioxidant effects. researchgate.net
While the plant as a whole and its various extracts are known for their antioxidant potential, specific studies quantifying the direct ROS scavenging activity of isolated Withanoside IV are limited.
| Activity | Assay Method | Findings on Withanoside IV |
| Direct ROS Scavenging | In vitro chemical assays (e.g., DPPH) | Specific data on the direct ROS scavenging capacity of Withanoside IV is not extensively documented. Withania somnifera extracts show significant activity. nih.govresearchgate.net |
Inhibition of Lipid Peroxidation
Lipid peroxidation, a process of oxidative degradation of lipids, leads to cellular damage and is a hallmark of oxidative stress. Preclinical studies have explored the potential of Withanoside IV and related compounds in counteracting this detrimental process.
In a study investigating the neuroprotective effects of Withania somnifera derivatives, it was observed that Withanoside IV, among other compounds, contributed to a significant reduction in reactive oxygen species (ROS) production in cell cultures. While this provides an indirect indication of its antioxidant potential, more specific research on lipid peroxidation has been conducted on closely related compounds. For instance, a bioassay-guided purification of methanolic extracts from Withania somnifera fruits identified Withanoside V as a potent inhibitor of lipid peroxidation, demonstrating 82% inhibition at a concentration of 10 μg/mL in a model system using large unilamellar vesicles. nih.gov
Furthermore, research on a mixture of glycowithanolides from Withania somnifera, which includes Withanoside IV, has shown a reversal of chronic footshock stress-induced increases in lipid peroxidation in the frontal cortex and striatum of rats. This suggests that the collective action of these compounds, including Withanoside IV, contributes to the protection against oxidative damage in the brain.
While direct quantitative data on the inhibition of lipid peroxidation by isolated Withanoside IV is still emerging, the available evidence from studies on related compounds and extracts containing it points towards a significant potential in mitigating this aspect of oxidative stress.
Table 1: Preclinical Research Findings on the Inhibition of Lipid Peroxidation by Withanoside IV and Related Compounds
| Compound/Extract | Research Model | Key Findings |
| Withanoside IV | Cell Culture | Reduction in reactive oxygen species (ROS) production. |
| Withanoside V | Large Unilamellar Vesicles | 82% inhibition of lipid peroxidation at 10 μg/mL. nih.gov |
| Glycowithanolides (including Withanoside IV) | Rat Brain (Frontal Cortex and Striatum) | Reversal of stress-induced increases in lipid peroxidation. |
Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), Heme Oxygenase-1 (HO-1))
The body's defense against oxidative stress relies on a network of endogenous antioxidant enzymes. Preclinical research indicates that constituents of Withania somnifera, including withanolide glycosides, can bolster this defense system by enhancing the activity of key enzymes.
A study on the active principles of Withania somnifera, specifically a combination of sitoindosides VII-X and withaferin A (glycowithanolides), demonstrated a dose-related increase in the activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in the frontal cortex and striatum of rats. plos.org These findings are significant as SOD is crucial for dismutating superoxide radicals, while CAT and GPx are essential for detoxifying hydrogen peroxide.
In another preclinical model, a mixture of glycowithanolides from Withania somnifera was shown to counteract the effects of chronic stress by normalizing the activities of these antioxidant enzymes. The stress induction led to an increase in SOD activity and a decrease in CAT and GPx activities, which were reversed by the administration of the glycowithanolides.
While these studies highlight the effects of a mixture of compounds, they provide a strong indication of the potential role of individual components like Withanoside IV in enhancing the endogenous antioxidant defense system. The precise contribution and mechanisms of action of isolated Withanoside IV in modulating the activity of SOD, CAT, GPx, and another critical antioxidant enzyme, Heme Oxygenase-1 (HO-1), remain an active area of investigation.
Table 2: Preclinical Research Findings on the Enhancement of Endogenous Antioxidant Enzyme Activity by Withania somnifera Glycowithanolides
| Enzyme | Research Model | Key Findings |
| Superoxide Dismutase (SOD) | Rat Brain (Frontal Cortex and Striatum) | Dose-related increase in activity. plos.org |
| Catalase (CAT) | Rat Brain (Frontal Cortex and Striatum) | Dose-related increase in activity. plos.org |
| Glutathione Peroxidase (GPx) | Rat Brain (Frontal Cortex and Striatum) | Dose-related increase in activity. plos.org |
Synthetic Derivatives and Analogues of Withanoside Iv
Design and Synthesis Strategies for Withanoside IV Analogues
The design of Withanoside IV analogues is largely centered on its active aglycone, sominone (B568767). Sominone is the metabolite formed from Withanoside IV and is believed to be the primary mediator of its biological effects. jst.go.jpnih.gov The synthetic efforts, therefore, have predominantly focused on creating structural variants of sominone to enhance its neurite outgrowth-promoting and neuroprotective activities.
A key strategy in the synthesis of sominone and its derivatives has been the utilization of a ring-closing metathesis (RCM) reaction to construct the characteristic δ-lactone side chain. nih.gov This approach has proven effective in achieving the total synthesis of sominone, starting from the readily available steroid, dehydroepiandrosterone. nih.gov
One of the most notable synthetic derivatives to emerge from this research is denosomin (1-deoxy-24-norsominone). nih.gov The synthesis of denosomin follows a similar RCM-based strategy as that of sominone, highlighting the versatility of this chemical pathway for generating diverse analogues. nih.govresearchgate.net
Further extending this synthetic platform, researchers have also created hybrids of denosomin with other biologically active molecules. For instance, denosomin–vitamin D3 hybrids have been synthesized, aiming to combine the neurotrophic effects of denosomin with the known neuroprotective properties of vitamin D3. jst.go.jp
The general synthetic approach for these analogues involves multi-step sequences that often include:
Stereoselective functionalization of the steroid core to introduce key hydroxyl and epoxy groups.
Installation of the side chain precursor necessary for the RCM reaction.
Ring-closing metathesis to form the δ-lactone ring.
Subsequent modifications to introduce further diversity and fine-tune the biological activity.
These strategies allow for the systematic exploration of the structure-activity relationships (SAR) of Withanoside IV analogues, providing valuable insights into the chemical features essential for their neurotrophic effects.
Preclinical Biological Evaluation of Synthetic Derivatives
The synthetic analogues of Withanoside IV, particularly those derived from sominone, have undergone preclinical evaluation to assess their biological activities, with a primary focus on their potential as treatments for neurodegenerative disorders like Alzheimer's disease.
Denosomin has emerged as a lead candidate from these studies. Preclinical data have shown that denosomin exhibits potent neurite outgrowth-promoting activity , often exceeding that of the natural metabolite, sominone. nih.govresearchgate.net In cultured rat cortical neurons, denosomin has been shown to significantly enhance the elongation of axons, which are crucial for neuronal communication. researchgate.net
Furthermore, denosomin has demonstrated significant neuroprotective effects against amyloid-β (Aβ)-induced neuronal damage, a key pathological hallmark of Alzheimer's disease. researchgate.net Studies have indicated that denosomin can protect neurons from the toxic effects of Aβ, thereby preserving neuronal integrity and function. researchgate.net The neuroprotective and neurite-regenerative properties of sominone have been linked to the activation of the RET receptor , a neurotrophic factor receptor. nih.govresearchgate.net This suggests a potential mechanism of action for its synthetic derivatives as well.
The promising preclinical findings for denosomin have prompted further investigations into its efficacy in animal models of neurodegeneration. In a mouse model of Alzheimer's disease, intraperitoneal administration of sominone, the parent compound of denosomin, led to a significant improvement in object recognition memory and an increase in axonal density in the frontal and parietal cortices. researchgate.net These in vivo results provide a strong rationale for the continued development of its more potent synthetic analogue, denosomin.
The preclinical evaluation of these synthetic derivatives is crucial for identifying promising drug candidates and understanding the structural modifications that can lead to improved therapeutic outcomes.
Interactive Data Table: Preclinical Activity of Withanoside IV Derivatives
| Compound | Model | Key Findings | Reference |
| Sominone | Cultured rat cortical neurons | Induced axonal and dendritic regeneration; synaptic reconstruction. | jst.go.jpnih.gov |
| Sominone | Alzheimer's disease mouse model | Improved object recognition memory; enhanced axonal density. | researchgate.net |
| Denosomin | Cultured rat cortical neurons | Potent neurite outgrowth activity, exceeding sominone. | nih.govresearchgate.net |
| Denosomin | In vitro Aβ toxicity model | Significant neuroprotective effects against amyloid-β induced damage. | researchgate.net |
Future Research Directions and Translational Opportunities for Withanoside Iv
Elucidation of Additional Specific Molecular Targets and Binding Partners
A crucial avenue for future research lies in the comprehensive identification and characterization of the direct molecular targets and binding partners of Withanoside IV and its primary active metabolite, sominone (B568767). While initial studies have pointed towards its neuroprotective effects, a detailed understanding of its mechanism of action at the molecular level is still emerging. researchgate.netsci-hub.st
Investigations have shown that Withanoside IV can interact with Human Serum Albumin (HSA), a key carrier protein in the blood, which has significant implications for its pharmacokinetics and biodistribution. plos.orgbiorxiv.orgresearchgate.netresearchgate.net Understanding the specifics of this binding, including the precise location and nature of the interaction within the hydrophobic cavity of HSA, will be vital for predicting its behavior in the body. plos.orgbiorxiv.org
Future research should employ advanced proteomics and chemoproteomics approaches to systematically map the interactome of Withanoside IV in various cell types and disease models. Techniques such as affinity purification-mass spectrometry (AP-MS) and drug affinity responsive target stability (DARTS) could unveil novel protein interactions, shedding light on previously unknown signaling pathways modulated by this compound. A deeper understanding of these interactions will be instrumental in validating its therapeutic targets and potentially identifying new indications for Withanoside IV.
| Research Area | Technique | Potential Findings |
| Protein Binding | Fluorescence Spectroscopy, Molecular Docking | Characterization of binding affinity and site of interaction with Human Serum Albumin (HSA). plos.orgbiorxiv.orgresearchgate.netresearchgate.net |
| Neuroprotection | In vitro neuronal cell culture, In vivo animal models of Alzheimer's disease | Attenuation of Aβ(25-35)-induced neurodegeneration; prevention of axonal, dendritic, and synaptic loss. researchgate.netsci-hub.stelsevierpure.com |
| Metabolite Activity | In vitro neuronal cell culture | Identification of sominone as the active metabolite responsible for inducing axonal and dendritic regeneration. researchgate.netsci-hub.stelsevierpure.com |
Application of Comprehensive Multi-Omics Approaches (e.g., Metabolomics)
To obtain a holistic view of the biological effects of Withanoside IV, the application of comprehensive multi-omics technologies is indispensable. While metabolomic studies have been conducted on Withania somnifera as a whole, providing insights into the plant's complex chemical profile, specific multi-omics analyses focusing on the effects of isolated Withanoside IV are warranted. nih.govresearchgate.net
Future studies should integrate genomics, transcriptomics, proteomics, and metabolomics to create a systems-level understanding of how Withanoside IV modulates cellular processes in both healthy and diseased states. For instance, metabolomic profiling of biological fluids and tissues after administration of Withanoside IV could reveal novel biomarkers of its efficacy and provide a deeper understanding of its metabolic fate. mdpi.com Such integrated approaches will be crucial for identifying the full spectrum of its pharmacological activities and for developing personalized therapeutic strategies.
Development of Advanced Delivery Systems and Nanofabrication for Enhanced Bioavailability and Targeted Delivery
A significant hurdle in the clinical translation of Withanoside IV is its suboptimal pharmacokinetic profile, including poor aqueous solubility and low bioavailability. nih.govmdpi.comnih.gov Pharmacokinetic studies in rodents have shown that despite oral administration, the plasma concentrations of Withanoside IV can be low. mdpi.commdpi.com This necessitates the exploration of innovative drug delivery technologies to enhance its therapeutic efficacy.
The development of advanced delivery systems, such as liposomes, niosomes, and solid lipid nanoparticles (SLNs), holds immense promise for improving the solubility, stability, and bioavailability of Withanoside IV. nih.govnih.govliposomes.cabioresscientia.com Encapsulating Withanoside IV in these nanoformulations could protect it from degradation in the gastrointestinal tract, facilitate its absorption, and enable controlled release. researchgate.netnih.gov
Furthermore, nanofabrication techniques can be employed to create targeted delivery systems. By functionalizing nanoparticles with specific ligands, it may be possible to direct Withanoside IV to particular tissues or cell types, thereby increasing its concentration at the site of action and minimizing potential off-target effects. Future research in this area is critical for overcoming the biopharmaceutical challenges associated with this promising natural product.
| Delivery System | Potential Advantages |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds, potential for targeted delivery. nih.govliposomes.cabioresscientia.com |
| Niosomes | Enhanced skin penetration for topical delivery, improved physicochemical stability. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Controlled release, protection of the encapsulated compound, potential for topical and systemic delivery. nih.gov |
| Polymeric Nanoparticles | Reduced drug degradation, potential to overcome first-pass metabolism, enhanced systemic bioavailability. nih.gov |
Investigation of Synergistic Effects of Withanoside IV in Combination with Other Bioactive Compounds or Standard Therapeutic Agents
The therapeutic potential of Withanoside IV may be significantly amplified when used in combination with other bioactive compounds or conventional drugs. The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of modern pharmacology, particularly in the treatment of complex diseases like cancer.
Research has already demonstrated the synergistic anticancer effects of Withania somnifera extracts and other withanolides, such as Withaferin A, when combined with standard chemotherapeutic agents like doxorubicin (B1662922) and cisplatin. nih.govmdpi.complos.orgresearchgate.net These combinations have been shown to enhance cytotoxicity towards cancer cells, induce apoptosis, and potentially overcome drug resistance. nih.govnih.gov
Future investigations should systematically explore the synergistic potential of Withanoside IV with a wide range of therapeutic agents. This includes not only chemotherapeutics but also other neuroprotective agents, anti-inflammatory drugs, and other bioactive natural products. researchgate.netmedwinpublishers.com Such studies could lead to the development of novel combination therapies with improved efficacy and reduced side effects.
| Combination Partner | Potential Therapeutic Area | Observed/Potential Synergistic Effect |
| Doxorubicin | Breast Cancer | Enhanced anticancer efficacy, induction of apoptosis. nih.govresearchgate.net |
| Cisplatin | Ovarian Cancer | Inhibition of cell proliferation, induction of cell death. plos.org |
| Paclitaxel | Lung Cancer | Reduced cell proliferation and invasion, enhanced apoptosis. nih.gov |
| Other Neuroprotective Agents | Neurodegenerative Diseases | Enhanced protection against neuronal damage and cognitive decline. researchgate.net |
Further Preclinical Efficacy Studies in Diverse and Complex Animal Models of Disease Pathologies
To robustly validate the therapeutic potential of Withanoside IV, further preclinical efficacy studies in a diverse range of complex animal models are essential. While promising results have been observed in models of Alzheimer's disease and spinal cord injury, the scope of preclinical investigation needs to be broadened. sci-hub.stsemanticscholar.org
Given the well-documented anti-inflammatory properties of withanolides, it is crucial to evaluate the efficacy of Withanoside IV in various preclinical models of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. nih.govresearchgate.netnih.govresearchgate.net These studies will provide valuable insights into its potential as an anti-inflammatory agent.
Moreover, as the understanding of disease pathophysiology becomes more sophisticated, the use of more complex and human-relevant animal models is encouraged. This includes transgenic models that more accurately mimic the genetic and molecular basis of human diseases. Rigorous preclinical testing in these advanced models will be a critical step in building a strong evidence base to support the transition of Withanoside IV into clinical trials.
| Disease Model | Key Findings/Future Direction |
| Alzheimer's Disease (Aβ(25-35)-injected mice) | Improved memory deficits, prevention of axonal, dendritic, and synaptic loss. researchgate.netsci-hub.stelsevierpure.com |
| Spinal Cord Injury | Improved hindlimb function, facilitation of axonal growth. |
| Inflammatory Diseases (e.g., arthritis, colitis) | Evaluation of anti-inflammatory and immunomodulatory effects. nih.govresearchgate.netnih.govresearchgate.net |
| Parkinson's Disease | Investigation of neuroprotective effects against dopaminergic neuron loss. |
| Complex Cancer Models (e.g., patient-derived xenografts) | Assessment of anticancer efficacy and synergy with standard therapies. nih.govnih.gov |
Table of Compound Names
| Compound Name |
|---|
| 1,2-deoxywithanstramonolide |
| 27-hydroxywithanone (B12735034) |
| Arctium Lappa (AL) |
| Cisplatin |
| Coagulin Q |
| Dihydrowithaferin A |
| Doxorubicin (DOX) |
| Paclitaxel |
| Physagulin D |
| Sominone |
| Viscosalactone B |
| Withaferin A |
| Withanolide A |
| Withanolide B |
| Withanolide D |
| Withanolide E |
| Withanone (B1683312) |
| Withanoside V |
| Withanoside VI |
| Withanoside VII |
Q & A
Q. What validated experimental protocols are recommended for isolating Withanoside IV from natural sources?
To isolate Withanoside IV, researchers should employ a combination of chromatographic techniques (e.g., HPLC, TLC) and spectroscopic methods (NMR, MS) for purification and structural confirmation. Protocols must include reproducibility checks, such as repeated extractions under controlled solvent conditions (polarity gradients) and validation against reference standards. Detailed metadata (e.g., plant source, extraction temperature, solvent ratios) should be documented to enable cross-study comparisons .
Q. How can researchers establish baseline bioactivity profiles for Withanoside IV in vitro?
Begin with standardized cell-based assays (e.g., neuronal SH-SY5Y cells for neuroprotection studies) to measure dose-response curves. Include positive and negative controls (e.g., known neuroprotectants or vehicle-only treatments) to validate assay sensitivity. Use ANOVA to compare treatment groups and ensure statistical power by calculating sample sizes based on preliminary data .
Q. What are the critical parameters for ensuring purity and stability of Withanoside IV in experimental setups?
Key parameters include:
- Purity : ≥95% confirmed via HPLC with UV/Vis detection at λmax of Withanoside IV .
- Stability : pH-dependent degradation studies (e.g., 4–8 pH range) and temperature-controlled storage (-20°C in anhydrous DMSO) .
- Solubility : Pre-test solubility in common solvents (e.g., ethanol, PBS) using dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can contradictory findings about Withanoside IV’s neuroprotective efficacy across studies be systematically reconciled?
Conduct a meta-analysis using PRISMA guidelines to evaluate heterogeneity in experimental designs (e.g., dosage ranges, animal models). Apply subgroup analyses to isolate variables like administration routes (oral vs. intraperitoneal) or genetic backgrounds of model organisms. Use funnel plots to assess publication bias .
Q. What computational strategies are effective for predicting Withanoside IV’s off-target interactions in multi-omics datasets?
Combine molecular docking (AutoDock Vina) with transcriptomic data (RNA-seq) to map potential off-targets. Validate predictions via CRISPR-Cas9 knockout models of candidate genes and measure rescue effects using Western blot or qPCR .
Q. How should researchers design longitudinal studies to assess Withanoside IV’s chronic toxicity in preclinical models?
Adopt a staggered cohort design with endpoints at 30, 60, and 90 days. Monitor biomarkers (e.g., liver enzymes, renal function) and histopathological changes. Use mixed-effects models to account for intra-subject variability and censored data from attrition .
Methodological Challenges
Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships of Withanoside IV?
Apply four-parameter logistic (4PL) regression models to estimate EC50 values. For skewed distributions, use Box-Cox transformations to stabilize variance. Report confidence intervals and goodness-of-fit metrics (e.g., R<sup>2</sup>, AIC) .
Q. How can researchers address batch-to-batch variability in Withanoside IV sourcing for multi-institutional studies?
Implement a centralized quality control (QC) pipeline:
- Chemical fingerprinting : LC-MS/MS profiles aligned with reference libraries .
- Inter-lab calibration : Distribute aliquots from a master batch and harmonize instrumentation settings .
Data Interpretation and Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
